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Compound of Interest

Methyl 1-oxo-2,3-dihydro-1H-
Compound Name:
indene-5-carboxylate

Cat. No.: B1589620

An In-Depth Technical Guide to Methyl 1-oxo0-2,3-dihydro-1H-indene-5-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of Methyl 1-
oxo-2,3-dihydro-1H-indene-5-carboxylate, a key chemical intermediate. It details the
compound's fundamental physicochemical properties, with a primary focus on its molecular
weight. The document furnishes a detailed, field-proven synthesis protocol and outlines modern
analytical techniques for structural verification and purity assessment. Furthermore, it explores
the compound's applications as a versatile building block in organic synthesis and its potential
in drug discovery and development programs. Safety protocols and handling guidelines are
also included to ensure safe laboratory practices. This paper is intended for researchers,
medicinal chemists, and professionals in the field of drug development.

Compound Identification and Physicochemical
Properties

Methyl 1-o0x0-2,3-dihydro-1H-indene-5-carboxylate is a bifunctional molecule featuring an
indanone core, a ketone, and a methyl ester group. This structural arrangement makes it a
valuable intermediate in the synthesis of more complex molecular architectures. The precise
determination of its molecular weight and other physicochemical properties is fundamental for
stoichiometric calculations in reaction planning and for its characterization.
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The molecular weight of a compound is a critical parameter, calculated by summing the atomic
weights of all constituent atoms in its molecular formula. For high-resolution applications, such
as mass spectrometry, the monoisotopic mass—calculated using the mass of the most
abundant isotope of each element—is the more relevant value.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Weight 190.19 g/mol [11[2]

Monoisotopic Mass 190.062994177 Da [11121[3]
Molecular Formula C11H1003 [1][2][4]

methyl 1-oxo0-2,3-
IUPAC Name ) ) [1]
dihydroindene-5-carboxylate

CAS Number 68634-02-6 [1][5]

Physical Form Solid [6]

Moderately soluble in ethyl
Solubility acetate and THF; poorly N/A

soluble in water.[7]

- Room temperature, under an
Storage Conditions ) N/A
inert atmosphere.[6][7]

Synthesis and Purification Protocol

The synthesis of indanone derivatives often involves an intramolecular cyclization reaction. The
following protocol provides a robust method for the preparation of a related isomer, Methyl 1-
oxo-2,3-dihydro-1H-indene-2-carboxylate, which illustrates the general principles applicable to
this class of compounds. The choice of a strong, non-nucleophilic base like sodium hydride is
critical to facilitate the necessary deprotonation that initiates the cyclization cascade, while
tetrahydrofuran (THF) serves as a suitable anhydrous aprotic solvent.

Step-by-Step Synthesis Methodology
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This protocol is adapted from established laboratory procedures for a structural isomer,

demonstrating a common synthetic route.[4]

Preparation: Dissolve the precursor, Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1
equivalent), in anhydrous THF under an inert argon atmosphere.

Base Addition: To the stirred solution, slowly add sodium hydride (60% dispersion in oil, 3
equivalents) over a period of 2 minutes. The use of a significant excess of base ensures
complete deprotonation and drives the reaction to completion.

Cyclization: Gently heat the reaction mixture to reflux. The formation of a thick paste after
approximately 1 hour indicates the formation of the product's sodium salt.

Quenching: Cool the mixture to room temperature and cautiously quench the reaction by the
dropwise addition of water to neutralize the excess sodium hydride.

Acidification and Extraction: Acidify the mixture with 5 M hydrochloric acid and extract the
agueous phase twice with ethyl acetate.

Drying and Concentration: Combine the organic layers, dry them over anhydrous
magnesium sulfate, and concentrate the solution under reduced pressure to yield the crude
product as an oil.[4]

Purification: Purify the crude oil using silica gel column chromatography, eluting with a
gradient of 0-50% ethyl acetate in pentane. This step is crucial for isolating the target
compound from unreacted starting materials and byproducts.[4]

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis and purification of a methyl 1-oxo-2,3-dihydro-1H-
indene-carboxylate isomer.

Analytical Characterization

A self-validating analytical approach is essential to confirm the identity and purity of the
synthesized compound. This typically involves a combination of spectroscopic techniques that
provide orthogonal, complementary data.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR is used to confirm the presence
and connectivity of hydrogen atoms in the molecule, while 3C NMR identifies the unique
carbon environments.[2][4] For the related 2-carboxylate isomer, characteristic proton signals
appear around 7.4-7.8 ppm for the aromatic protons, 3.8 ppm for the methyl ester protons,
and between 3.4-3.75 ppm for the aliphatic protons of the indene ring.[4]

¢ Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously assess purity and
provide the mass-to-charge ratio of the molecular ion, which should correspond to the
compound's calculated molecular weight.[2]

o High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for
determining the purity of a synthetic compound by separating it from any residual impurities.

Analytical Workflow Diagram
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Caption: Standard analytical workflow for the structural and purity validation of the target
compound.

Applications in Research and Drug Development

Methyl 1-oxo0-2,3-dihydro-1H-indene-5-carboxylate and its isomers are not typically final
drug products but rather serve as highly valuable intermediates. Their utility stems from the
reactive handles present in the molecule:

o Ketone Functionalization: The ketone group can be readily modified through reactions such
as reduction, olefination, or reductive amination to introduce new functional groups and build
molecular complexity.

o Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid,
which can then be used in amide bond couplings, a cornerstone of medicinal chemistry.[7]

e Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions,
allowing for further diversification of the scaffold.

Derivatives of this compound class are being explored as potential drug candidates. For
instance, modified indanone structures are investigated in the development of novel anti-
inflammatory agents.[7] Furthermore, closely related chlorinated analogs are key intermediates
in the synthesis of commercial insecticides like (S)-indoxacarb, highlighting the industrial
relevance of this molecular framework.[8]

Safety and Handling

As a laboratory chemical, Methyl 1-o0x0-2,3-dihydro-1H-indene-5-carboxylate must be
handled with appropriate safety precautions.

o Hazard Identification: The compound is classified as harmful if swallowed (H302), causes
skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory
irritation (H335).[1]
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Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side
shields, chemical-resistant gloves, and a lab coat, is required.[5]

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]

Disposal: Dispose of the chemical and its container in accordance with local, state, and
federal regulations. Contact a licensed professional waste disposal service.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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